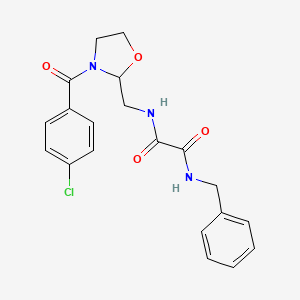![molecular formula C20H20ClN3O4S B2712362 5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903918-79-5](/img/structure/B2712362.png)
5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is listed for sale on a chemical supply website1, but no detailed description or data is provided.
Synthesis Analysis
There are some related compounds that have been synthesized and studied. For example, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities2. However, the specific synthesis of “5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is not detailed.Molecular Structure Analysis
No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis
No specific information on the physical and chemical properties of this compound was found.Scientific Research Applications
Nicotinamide Derivatives in Biological Processes Nicotinamide derivatives play a significant role in biological processes, including acting as antimicrobial agents, inhibitors of biological processes, and essential cofactors in metabolic activities. The ability to structurally modify these compounds can lead to varied biological activities. For instance, research has shown that nicotinamides and related compounds like 1,3,4-thiadiazoles exhibit antioxidant, antimicrobial, or anti-inflammatory activities. This suggests that "5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" could potentially be explored for its efficacy in similar biological applications (Burnett et al., 2015).
Antifungal and Herbicidal Applications Compounds structurally similar to the one have been shown to possess significant antifungal and herbicidal activities. For example, certain nicotinamide derivatives demonstrated notable antifungal activity against various fungi, suggesting potential agricultural applications for "5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" in protecting crops from fungal diseases (Liu et al., 2020). Similarly, some nicotinamide derivatives were found to exhibit excellent herbicidal activity against specific weeds, hinting at the potential of this compound in weed management (Yu et al., 2021).
Molecular Interactions and Crystal Engineering The study of molecular interactions, particularly in the context of crystal engineering, is another area where nicotinamide derivatives, including "5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide," could be significant. Research into cocrystals of nicotinamide with other compounds has shed light on basic recognition patterns and energetic features of crystal lattices, which are critical in designing materials with specific properties (Jarzembska et al., 2017). This could imply potential applications in the development of new materials or drugs through crystal engineering techniques.
Safety And Hazards
No specific information on the safety and hazards of this compound was found.
Future Directions
No specific information on the future directions of research or application of this compound was found.
properties
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-27-14-3-4-16-17(10-14)29-20(23-16)24-18(25)12-9-15(21)19(22-11-12)28-13-5-7-26-8-6-13/h3-4,9-11,13H,2,5-8H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRXWMNMSDMPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)


![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2712288.png)


![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)



![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2712298.png)

